(1-Isopentyl-1H-pyrazol-5-yl)boronic acid
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Overview
Description
(1-Isopentyl-1H-pyrazol-5-yl)boronic acid is a boronic acid derivative with significant applications in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by the presence of a pyrazole ring substituted with an isopentyl group and a boronic acid functional group, making it a versatile reagent in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Isopentyl-1H-pyrazol-5-yl)boronic acid typically involves the reaction of 1-isopentyl-1H-pyrazole with boronic acid derivatives. One common method includes the use of pinacol boronic esters, which are synthesized through the reaction of boronic acids with pinacol in the presence of an acid catalyst . The reaction conditions often involve mild temperatures and inert atmospheres to prevent oxidation and degradation of the boronic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of impurities and increasing the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (1-Isopentyl-1H-pyrazol-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the Suzuki–Miyaura coupling reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki–Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds in Suzuki–Miyaura coupling.
Scientific Research Applications
(1-Isopentyl-1H-pyrazol-5-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Isopentyl-1H-pyrazol-5-yl)boronic acid in chemical reactions involves the formation of a boronate complex, which facilitates the transfer of the boronic acid group to the target molecule. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
- 1-Isopropyl-1H-pyrazole-5-boronic acid
- 1-Methyl-1H-pyrazole-4-boronic acid
- 4-Pyrazoleboronic acid
Comparison: (1-Isopentyl-1H-pyrazol-5-yl)boronic acid is unique due to its isopentyl substitution, which can influence its reactivity and steric properties compared to other pyrazole boronic acids. This uniqueness makes it particularly useful in specific synthetic applications where steric hindrance or electronic effects play a crucial role .
Properties
IUPAC Name |
[2-(3-methylbutyl)pyrazol-3-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BN2O2/c1-7(2)4-6-11-8(9(12)13)3-5-10-11/h3,5,7,12-13H,4,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFZHICUFOUGRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=NN1CCC(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30461887 |
Source
|
Record name | 1-Isopentyl-1H-pyrazole-5-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30461887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847818-66-0 |
Source
|
Record name | 1-Isopentyl-1H-pyrazole-5-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30461887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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